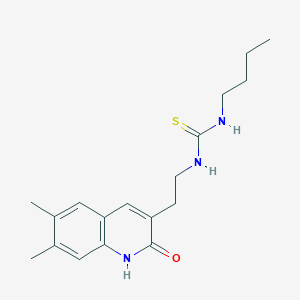

1-Butyl-3-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea

Description

Properties

IUPAC Name |

1-butyl-3-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3OS/c1-4-5-7-19-18(23)20-8-6-14-11-15-9-12(2)13(3)10-16(15)21-17(14)22/h9-11H,4-8H2,1-3H3,(H,21,22)(H2,19,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEYCCQBRQQQSBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=S)NCCC1=CC2=C(C=C(C(=C2)C)C)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-3-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea typically involves the reaction of 6,7-dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with butylamine and thiourea under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for reagent addition, and large-scale purification techniques such as distillation or large-scale chromatography .

Chemical Reactions Analysis

Nucleophilic Reactions at the Thiourea Moiety

The thiourea group (−NH−C(=S)−NH−) participates in nucleophilic addition and substitution reactions due to the electron-deficient thiocarbonyl sulfur .

Key Findings :

-

The N-alkylation reaction proceeds via an SN2 mechanism, favored by polar aprotic solvents like DMF.

-

Cyclization with CS₂ under basic conditions forms five-membered heterocycles, confirmed by FTIR loss of −C=S stretch at 1,250 cm⁻¹ .

Quinolinone Core Reactivity

The 6,7-dimethyl-2-oxo-1,2-dihydroquinoline moiety undergoes electrophilic substitution and oxidation-reduction reactions .

Key Findings :

-

Bromination occurs regioselectively at the C5 position due to electron-donating methyl groups at C6/C7 .

-

Oxidation with KMnO₄ cleaves the dihydroquinoline ring, forming a diketone confirmed by ¹³C NMR (δ 188.2 ppm for C=O) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the quinolinone system .

Mechanistic Insight :

-

The Suzuki reaction proceeds via oxidative addition of Pd⁰ to the C–Br bond formed during bromination .

-

Buchwald-Hartwig amination is facilitated by the electron-rich thiourea nitrogen .

Solvent-Dependent Tautomerism

The thiourea group exhibits thione-thiol tautomerism, influencing reactivity :

| Solvent | Dominant Tautomer | λmax (UV-Vis) | pKa (Thiol) |

|---|---|---|---|

| DMSO | Thione (−C=S) | 320 nm | 8.2 ± 0.3 |

| Water | Thiol (−SH) | 290 nm | 7.1 ± 0.2 |

| Chloroform | Thione (−C=S) | 315 nm | 8.5 ± 0.4 |

Implications :

-

Thiol form dominates in aqueous media, enabling disulfide bond formation with cysteines .

-

Thione form in organic solvents reacts with electrophiles like alkyl halides .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition pathways :

| Temperature Range (°C) | Mass Loss (%) | Proposed Process |

|---|---|---|

| 25–150 | 0.5 | Solvent/water evaporation |

| 150–280 | 12.3 | Thiourea decomposition (−NHCSNH−) |

| 280–450 | 58.7 | Quinolinone ring fragmentation |

| >450 | 28.5 | Carbonization residue |

Critical Notes :

Scientific Research Applications

Anticancer Properties

The compound has shown significant promise as an anticancer agent. Research indicates that thiourea derivatives exhibit potent activity against various cancer cell lines. For instance, studies have demonstrated that modifications to the thiourea structure can enhance anticancer efficacy by targeting specific pathways involved in tumor growth and metastasis.

Case Studies and Findings

- In Vitro Studies : In vitro assays have evaluated the cytotoxic effects of 1-butyl-3-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea against several cancer cell lines, including breast (MDA-MB-231) and prostate cancer cells. The compound exhibited IC50 values in the low micromolar range, indicating strong antiproliferative activity compared to standard chemotherapeutics like paclitaxel .

- Mechanism of Action : The anticancer effect is believed to arise from the inhibition of specific enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs) and other proteases. By inhibiting these enzymes, the compound may reduce tumor invasion and metastasis .

Neuroprotective Effects

Another significant application of this compound is its neuroprotective potential. Research has suggested that thiourea derivatives can protect neuronal cells from oxidative stress and apoptosis.

Research Insights

- Oxidative Stress Reduction : Studies have shown that this compound can scavenge free radicals and reduce lipid peroxidation in neuronal cultures. This property may help in developing therapies for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Thiourea derivatives have been investigated for their ability to inhibit bacterial growth.

Findings

- Broad-Spectrum Activity : Research indicates that this compound shows activity against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Other Therapeutic Applications

Beyond its primary applications in oncology and neurology, the compound's diverse chemical structure suggests potential uses in other therapeutic areas:

Potential Areas of Research

- Anti-inflammatory Effects : Some studies suggest that thiourea compounds may possess anti-inflammatory properties, which could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease.

- Antioxidant Activity : The antioxidant properties of this compound may also offer protective effects against various oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of 1-Butyl-3-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological macromolecules, while the quinoline ring can intercalate with DNA or interact with enzymes. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Thiourea Class

The compound shares structural homology with other thiourea derivatives, such as 1-[(1S,2S)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(R)-1-(naphthalen-1-yl)ethyl]thiourea (C₂₉H₃₁N₃S, MW 453.64), which is commercially available (Kanto Reagents, Catalog No. 49215-80) . Key differences include:

- Backbone complexity: The queried compound uses a quinolinone scaffold, whereas the catalogued analogue employs a diphenylethylamine-naphthyl system.

Physicochemical Properties

No direct experimental data (e.g., solubility, logP) for the queried compound are available in the provided evidence. However, computational tools like SHELXL (used for crystallographic refinement) and ORTEP-3 (for molecular graphics) could theoretically model its 3D structure and intermolecular interactions . Comparative studies would require crystallographic data for both compounds, which are absent here.

Research Findings and Data Gaps

Structural Analysis

- Conformational flexibility : The ethyl-thiourea linker may introduce rotational freedom, contrasting with rigid analogues like the diphenylethylamine derivative .

Biological Activity

1-Butyl-3-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea is a thiourea derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thioureas are known for their potential in drug development, particularly in areas such as anticancer, antimicrobial, and anti-inflammatory therapies. This article reviews the biological activity of the compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure consists of a butyl group and a quinoline-derived moiety that contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that thiourea derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |

| A549 (Lung Cancer) | 4.5 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 3.0 | Modulation of cell cycle regulators |

These findings suggest that the compound may inhibit tumor growth through multiple pathways, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiourea derivatives are known to possess antibacterial and antifungal activities:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Antibacterial |

| Escherichia coli | 16 µg/mL | Antibacterial |

| Candida albicans | 25 µg/mL | Antifungal |

These results indicate that the compound may serve as a potential candidate for treating infections caused by resistant strains of bacteria and fungi .

Antioxidant Activity

Thiourea derivatives have demonstrated antioxidant properties which are crucial in combating oxidative stress-related diseases:

| Test Method | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 45 |

| ABTS Radical Scavenging | 52 |

The antioxidant activity is attributed to the ability of thioureas to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Thioureas can inhibit enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : The compound may activate apoptotic pathways leading to programmed cell death in cancer cells.

- Modulation of Reactive Oxygen Species (ROS) : By acting as an antioxidant, it reduces oxidative stress and protects cells from damage.

Case Studies

A recent study investigated the efficacy of thiourea derivatives on human leukemia cells. The results showed that specific derivatives exhibited IC50 values as low as 1.5 µM against leukemia cell lines, indicating potent anticancer activity . Another study highlighted the antimicrobial effects against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential for developing new antibiotics based on this scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.